N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepin core fused with a naphthalene sulfonamide moiety. Its synthesis involves multi-step organic reactions, including cyclization and sulfonylation, as inferred from related analogs .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-25-20-12-10-18(14-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h5-14,24H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXZBZMNYDFYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound combines the structural features of naphthalene and sulfonamide, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the bromination of 1-hydroxy acetonaphthone followed by a reaction with sulphanilamide. Characterization is performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
Biological Activity Overview
Naphthalene-based sulfonamides have been reported to possess a range of biological activities including:
- Antiproliferative Activity : Compounds with naphthalenic structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a related naphthalene sulfonamide exhibited an IC50 value of 0.51 µM against MCF-7 breast cancer cells and 0.33 µM against A549 lung cancer cells . This indicates strong potential for use in cancer therapy.
- Antimicrobial Properties : Naphthalene-sulfonamide derivatives are also recognized for their antimicrobial activities. They have shown effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 µg/mL .
- Tubulin Polymerization Inhibition : The mechanism of action for some naphthalene derivatives involves the inhibition of tubulin polymerization. This was observed in studies where certain compounds effectively interacted with the colchicine-binding site on tubulin .
Case Studies
A study evaluating a series of naphthalene sulfonamide derivatives highlighted the structure-activity relationship (SAR) where modifications to the naphthalenic moiety significantly influenced antiproliferative activity. Compound 5c , which incorporates a naphthalen-1-yl group, exhibited the highest activity among tested derivatives .
Another investigation focused on the cytotoxic effects of N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide against human astrocytoma cells, yielding an IC50 value of 8.22 µM, suggesting potential applications in neuro-oncology .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5c) | MCF-7 | 0.51 | Tubulin polymerization inhibition |
| N-(5c) | A549 | 0.33 | Tubulin polymerization inhibition |
| N-(10f) | Astrocytoma | 8.22 | Cytotoxicity |
| Naphthalene Sulfonamide | E. coli | 10 | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a tetrahydrobenzo[b][1,4]oxazepin core with several derivatives, but its substituents (5-ethyl, 3,3-dimethyl, and naphthalene-2-sulfonamide) distinguish it from others. Below is a comparative analysis with key analogs:
Key Findings from Comparative Analysis
Core Structure Variations: The benzo[b] vs. For example, benzo[b] derivatives (target compound, GSK2982772) are more commonly associated with kinase inhibition, whereas benzo[e] analogs (e.g., compounds 13, 25) are explored for structural diversity .
Substituent Effects :
- Naphthalene vs. Methane Sulfonamide : The bulkier naphthalene sulfonamide in the target compound may enhance hydrophobic interactions compared to smaller methanesulfonamide groups in analogs like compound 13 .
- Ethyl/Dimethyl vs. Methyl/Isopropyl Groups : The 5-ethyl and 3,3-dimethyl substituents in the target compound likely increase steric hindrance and lipophilicity compared to 5-methyl or isopropyl groups in analogs (e.g., GSK2982772, compound 25) .
Biological Activity Insights: GSK2982772, a triazole carboxamide analog, demonstrates potent RIPK1 inhibition (IC₅₀ < 10 nM) and anti-inflammatory effects, suggesting that modifications at the 3-position of the oxazepin ring can significantly modulate activity .
Synthetic Accessibility :
- Methanesulfonamide derivatives (e.g., compounds 13, 25) are synthesized in higher yields (75–88%) compared to naphthalene sulfonamide analogs, likely due to the reactivity of smaller sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
